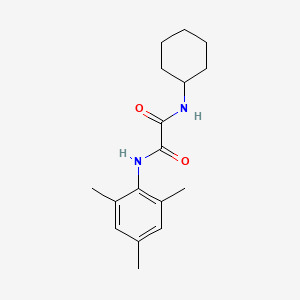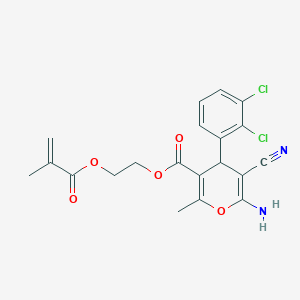
2-Bromo-3-(hydroxymethyl)benzonitrile
- Cliquez sur DEMANDE RAPIDE pour recevoir un devis de notre équipe d'experts.
- Avec des produits de qualité à un prix COMPÉTITIF, vous pouvez vous concentrer davantage sur votre recherche.
Vue d'ensemble
Description
2-Bromo-3-(hydroxymethyl)benzonitrile: is an organic compound with the molecular formula C8H6BrNO It is a derivative of benzonitrile, characterized by the presence of a bromine atom at the second position and a hydroxymethyl group at the third position on the benzene ring
Méthodes De Préparation
Synthetic Routes and Reaction Conditions:
Bromination of 3-(hydroxymethyl)benzonitrile: This method involves the bromination of 3-(hydroxymethyl)benzonitrile using bromine or a brominating agent such as N-bromosuccinimide (NBS) in the presence of a catalyst like iron or aluminum chloride. The reaction is typically carried out in an inert solvent such as dichloromethane or chloroform at room temperature or slightly elevated temperatures.
Industrial Production Methods: Industrial production of 2-Bromo-3-(hydroxymethyl)benzonitrile may involve continuous flow processes where the reactants are fed into a reactor under controlled conditions to ensure consistent product quality and yield. The use of automated systems and real-time monitoring can optimize reaction parameters and minimize waste.
Analyse Des Réactions Chimiques
Types of Reactions:
Substitution Reactions: 2-Bromo-3-(hydroxymethyl)benzonitrile can undergo nucleophilic substitution reactions where the bromine atom is replaced by other nucleophiles such as amines, thiols, or alkoxides. These reactions are typically carried out in polar aprotic solvents like dimethylformamide (DMF) or dimethyl sulfoxide (DMSO) at elevated temperatures.
Oxidation Reactions: The hydroxymethyl group in this compound can be oxidized to a formyl or carboxyl group using oxidizing agents such as potassium permanganate (KMnO4) or chromium trioxide (CrO3) under acidic or basic conditions.
Reduction Reactions: The nitrile group can be reduced to an amine using reducing agents like lithium aluminum hydride (LiAlH4) or catalytic hydrogenation with palladium on carbon (Pd/C) under hydrogen gas.
Common Reagents and Conditions:
Nucleophilic Substitution: DMF, DMSO, elevated temperatures.
Oxidation: KMnO4, CrO3, acidic or basic conditions.
Reduction: LiAlH4, Pd/C, hydrogen gas.
Major Products:
Substitution: Various substituted benzonitriles.
Oxidation: 2-Bromo-3-formylbenzonitrile, 2-Bromo-3-carboxybenzonitrile.
Reduction: 2-Bromo-3-(hydroxymethyl)benzylamine.
Applications De Recherche Scientifique
Chemistry:
Intermediate in Organic Synthesis: 2-Bromo-3-(hydroxymethyl)benzonitrile is used as an intermediate in the synthesis of more complex organic molecules, including pharmaceuticals and agrochemicals.
Biology and Medicine:
Pharmacological Studies: This compound can be used in the development of new drugs, particularly those targeting specific enzymes or receptors in the body. Its structural features make it a valuable scaffold for designing bioactive molecules.
Industry:
Material Science: It can be used in the synthesis of polymers and other materials with specific properties, such as enhanced thermal stability or electrical conductivity.
Mécanisme D'action
The mechanism of action of 2-Bromo-3-(hydroxymethyl)benzonitrile depends on its specific application. In pharmacological studies, it may act by binding to and inhibiting the activity of certain enzymes or receptors. The presence of the bromine atom and the hydroxymethyl group can influence its binding affinity and selectivity towards molecular targets. The nitrile group can also participate in hydrogen bonding and other interactions with biological molecules, affecting its overall activity.
Comparaison Avec Des Composés Similaires
3-(Hydroxymethyl)benzonitrile: Lacks the bromine atom, which can affect its reactivity and applications.
2-Bromo-4-(hydroxymethyl)benzonitrile:
2-Bromo-3-(methoxymethyl)benzonitrile: The hydroxymethyl group is replaced by a methoxymethyl group, altering its chemical properties and reactivity.
Uniqueness: 2-Bromo-3-(hydroxymethyl)benzonitrile is unique due to the specific positioning of the bromine and hydroxymethyl groups on the benzene ring. This arrangement can influence its reactivity in chemical reactions and its interactions with biological targets, making it a valuable compound for various applications in research and industry.
Propriétés
IUPAC Name |
2-bromo-3-(hydroxymethyl)benzonitrile |
Source


|
|---|---|---|
| Details | Computed by LexiChem 2.6.6 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C8H6BrNO/c9-8-6(4-10)2-1-3-7(8)5-11/h1-3,11H,5H2 |
Source


|
| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
CWLVWDFXEGFJSM-UHFFFAOYSA-N |
Source


|
| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C1=CC(=C(C(=C1)C#N)Br)CO |
Source


|
| Details | Computed by OEChem 2.1.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C8H6BrNO |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
212.04 g/mol |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Avertissement et informations sur les produits de recherche in vitro
Veuillez noter que tous les articles et informations sur les produits présentés sur BenchChem sont destinés uniquement à des fins informatives. Les produits disponibles à l'achat sur BenchChem sont spécifiquement conçus pour des études in vitro, qui sont réalisées en dehors des organismes vivants. Les études in vitro, dérivées du terme latin "in verre", impliquent des expériences réalisées dans des environnements de laboratoire contrôlés à l'aide de cellules ou de tissus. Il est important de noter que ces produits ne sont pas classés comme médicaments et n'ont pas reçu l'approbation de la FDA pour la prévention, le traitement ou la guérison de toute condition médicale, affection ou maladie. Nous devons souligner que toute forme d'introduction corporelle de ces produits chez les humains ou les animaux est strictement interdite par la loi. Il est essentiel de respecter ces directives pour assurer la conformité aux normes légales et éthiques en matière de recherche et d'expérimentation.
![4-chloro-N-[2-(2,3-dimethylphenyl)-2H,4H,6H-thieno[3,4-c]pyrazol-3-yl]-3-nitrobenzamide](/img/structure/B2474134.png)

![2,6-difluoro-N-({5-[({[(furan-2-yl)methyl]carbamoyl}methyl)sulfanyl]-1,3,4-oxadiazol-2-yl}methyl)benzamide](/img/structure/B2474136.png)
![[5-(3-fluorophenyl)-7-[(4-fluorophenyl)methylsulfanyl]-14-methyl-2-oxa-4,6,13-triazatricyclo[8.4.0.03,8]tetradeca-1(10),3(8),4,6,11,13-hexaen-11-yl]methanol](/img/structure/B2474137.png)

![N-[1-(2,3-dihydro-1,4-benzodioxine-6-sulfonyl)azetidin-3-yl]prop-2-enamide](/img/structure/B2474139.png)

![4-{[3-chloro-5-(trifluoromethyl)-2-pyridinyl]amino}-N'-(2-cyanoethanimidoyl)butanohydrazide](/img/structure/B2474142.png)


![Ethyl 4-(2-((3-butyl-4-oxo-3,4-dihydrobenzofuro[3,2-d]pyrimidin-2-yl)thio)acetamido)benzoate](/img/structure/B2474151.png)

![Tert-butyl (1S,4R,5R)-2-azabicyclo[2.1.1]hexane-5-carboxylate](/img/structure/B2474153.png)

